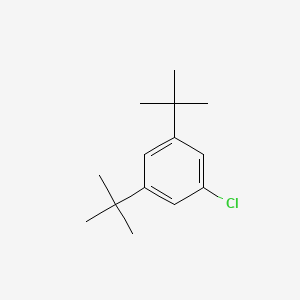![molecular formula C17H15NO3 B14168761 2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione CAS No. 300707-87-3](/img/structure/B14168761.png)
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives.
Métodos De Preparación
The synthesis of 2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method is to use SiO2-tpy-Nb as a catalyst in a solvent mixture of isopropanol (IPA) and water at reflux conditions. This method yields the final product with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Aplicaciones Científicas De Investigación
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, which helps in developing new useful derivatives. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparación Con Compuestos Similares
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-Methoxy-5-methylphenyl isocyanate: An aryl isocyanate used in the synthesis of various derivatives.
2-Methoxy-5-methylphenyl isothiocyanate: A compound with similar structural features but different chemical properties.
Indole derivatives: Compounds with a similar indole nucleus that exhibit diverse biological activities. The uniqueness of this compound lies in its specific structure and the range of applications it offers in various fields.
Propiedades
Número CAS |
300707-87-3 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
2-[(2-methoxy-5-methylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-11-7-8-15(21-2)12(9-11)10-18-16(19)13-5-3-4-6-14(13)17(18)20/h3-9H,10H2,1-2H3 |
Clave InChI |
KGWKFSOTWINQOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)CN2C(=O)C3=CC=CC=C3C2=O |
Solubilidad |
4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


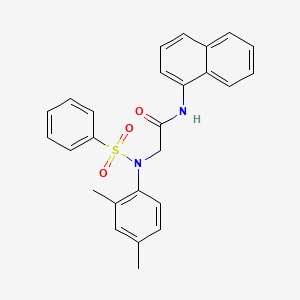

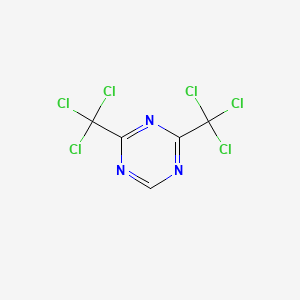
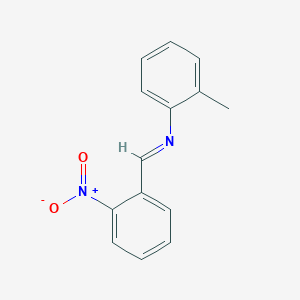
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
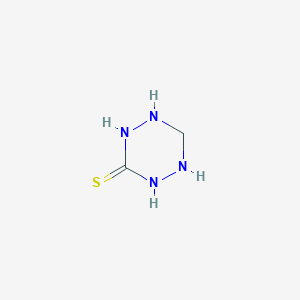
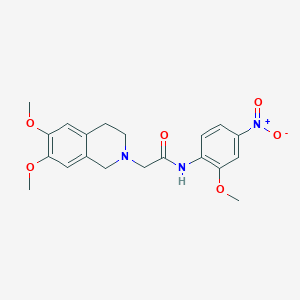
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
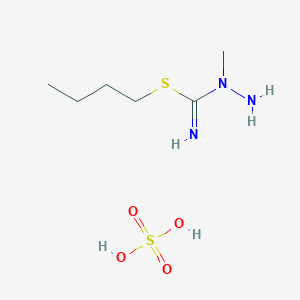
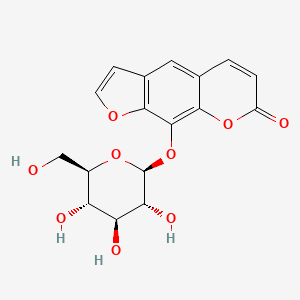
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
